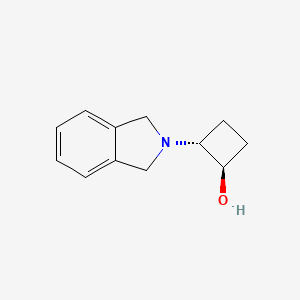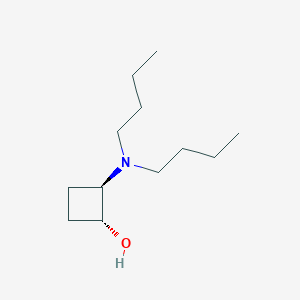![molecular formula C12H14N4S B1485559 1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine CAS No. 2098139-36-5](/img/structure/B1485559.png)
1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine
Übersicht
Beschreibung
The compound “1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine” is a heterocyclic compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms . This compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is linked to a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms .
Synthesis Analysis
The synthesis of this compound could involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The pyrrolidine ring could also be formed by functionalization of preformed pyrrolidine rings . The synthesis could also involve the use of the B3LYP correlation function with the 6-311G(2d,p) basis set .Molecular Structure Analysis
The molecular structure of this compound could be solved using the SHELXT-2014 program . The non-hydrogen atoms could be refined anisotropically with SHELXL-2018/3 using full-matrix least-squares procedures based on F2 .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound could be influenced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The increased three-dimensional (3D) coverage due to the non-planarity of the ring could also influence its properties .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine and its derivatives show promise in the field of antimicrobial research. Specifically, derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Studies have found these compounds to exhibit significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, and fungal strains including Candida albicans and Aspergillus niger. This indicates a potential for developing novel antimicrobial agents based on this compound (Patel & Patel, 2017).
Anti-Proliferative Activity in Cancer Research
The compound and its analogs have also been explored in the field of cancer research. Various derivatives of 1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine have been synthesized and tested for their CDK2 inhibitory activity, which is a crucial target in cancer therapy. These studies demonstrate that some derivatives exhibit potent CDK2 inhibitory activity and significant anti-proliferative effects on different human cancer cell lines. This highlights the potential of these compounds in the development of new anticancer drugs (Abdel-Rahman et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(6-thiophen-2-ylpyrimidin-4-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-9-3-4-16(7-9)12-6-10(14-8-15-12)11-2-1-5-17-11/h1-2,5-6,8-9H,3-4,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEPJHBPRLTFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=NC(=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485478.png)


![trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485483.png)
![trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485485.png)
![5-{[trans-2-Hydroxycyclobutyl]amino}-2-methylphenol](/img/structure/B1485486.png)
![trans-2-[(4-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485488.png)



![1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol](/img/structure/B1485494.png)
![trans-2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485495.png)
![trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol](/img/structure/B1485498.png)
![trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485499.png)